REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1.[NH:44]1[CH2:49][CH2:48][O:47][CH2:46][CH2:45]1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[Cl:9][C:7]1[CH:6]=[C:4]([CH:3]=[C:2]([N:44]2[CH2:49][CH2:48][O:47][CH2:46][CH2:45]2)[CH:8]=1)[NH2:5] |f:3.4,6.7.8.9.10|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C(N)C=C(C1)Cl
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Name
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|
Quantity
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0.19 g
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Type
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reactant
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
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Name
|
|
Quantity
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0.464 g
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Type
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reactant
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Smiles
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N1CCOCC1
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Name
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|
Quantity
|
9.7 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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0.177 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the resulting reaction
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Type
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TEMPERATURE
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Details
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After which the reaction was cooled to rt
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×150 mL) and DCM (2×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
the crude product was purified on silica gel (0 to 100% DCM in EtOAc)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
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Smiles
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ClC=1C=C(N)C=C(C1)N1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |